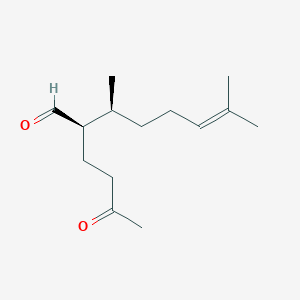

(2R,3S)-2-(3-oxobutyl) Citronellal

Description

Properties

Molecular Formula |

C14H24O2 |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(2R,3S)-3,7-dimethyl-2-(3-oxobutyl)oct-6-enal |

InChI |

InChI=1S/C14H24O2/c1-11(2)6-5-7-12(3)14(10-15)9-8-13(4)16/h6,10,12,14H,5,7-9H2,1-4H3/t12-,14-/m0/s1 |

InChI Key |

ADHHNQWKEIKGAW-JSGCOSHPSA-N |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@@H](CCC(=O)C)C=O |

Canonical SMILES |

CC(CCC=C(C)C)C(CCC(=O)C)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2R,3S)-2-(3-oxobutyl) Citronellal

Catalytic Oxidation of Citronellol to Citronellal Derivatives

One of the primary routes to obtain citronellal derivatives like this compound involves the oxidation of citronellol using metal-catalyzed systems with nitroxyl radical co-catalysts. The process typically employs copper, iron, or manganese salts coordinated with ligands such as ethylenediamine and 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-OH-TEMPO) as a co-catalyst.

Key Experimental Conditions and Results

| Entry | Solvent | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Dichloromethane | Copper nitrate + ethylenediamine + 4-OH-TEMPO + NaOH | Room temp (approx. 25) | 12 | 87 | Catalyst removed by sodium bicarbonate extraction; purified by column chromatography |

| 2 | 1,4-Dioxane | Iron sulfate + tetramethylethylenediamine + 4-OH-TEMPO + KOH | 50 | 10 | 93.4 | Higher yield with iron catalyst system |

| 3 | Acetonitrile | Manganese nitrate + tetramethylethylenediamine + 4-OH-TEMPO + KOH | 40 | 10 | 90.1 | Moderate temperature, good yield |

The oxidation process involves stirring citronellol with the catalyst and co-catalyst in the specified solvent under mild temperatures. Post-reaction, the catalyst is removed by extraction with sodium bicarbonate solution and sodium thiosulfate washes to eliminate residual nitroxyl radicals. The product is isolated by rotary evaporation and purified via column chromatography using ethyl acetate and sherwood oil as eluents.

Advantages

- High selectivity and yield (up to 93.4%)

- Mild reaction conditions

- Catalyst recyclability and stability

- Reduced side reactions and impurities

- Efficient removal of catalyst residues ensuring product purity

Asymmetric Hydrogenation for Enantioselective Synthesis

Another sophisticated method to prepare this compound involves asymmetric hydrogenation of neral or geranial in a water-oil two-phase system using chiral water-soluble metal complexes as catalysts.

Catalyst Preparation

- Metal precursors such as rhodium complexes [Rh(CO)] are coordinated with chiral phosphine ligands like sulfonated-R,R-DPCP or sulfonated BINAP derivatives.

- Lithium salts (e.g., lithium chloride or lithium acetate) are added to improve enantioselectivity.

- Coordination is performed in solvents such as tetrahydrofuran or N,N-dimethylformamide under inert atmosphere conditions.

Reaction Conditions and Outcomes

| Entry | Substrate | Catalyst System | Solvent | Temperature (°C) | H2 Pressure (MPa) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Major Isomer |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Neral | Rh + sulfonated-R,R-DPCP + LiCl | Water-oil two-phase | 40 | 10 | 12 | 99.8 | 94.3 | (R) |

| 2 | Neral | Rh + sulfonated-R,R-DPCP + LiCl | Water-oil two-phase | 100 | 3 | 6 | 99.1 | 92.4 | (R) |

| 3 | Neral | Rh + 5'-sodium sulfonate-BINAP + LiOAc | Water-oil two-phase | 80 | 6 | 8 | 96.5 | 91.2 | (R) |

| 4 | Neral | Rh + sulfonated-R,R-chiralPhos + LiCl | Water-oil two-phase | 80 | 8 | 6-10 | Not specified | Not specified | (R) |

The asymmetric hydrogenation proceeds under controlled hydrogen pressure and temperature, with the catalyst dissolved in the aqueous phase and substrate in the oil phase. After reaction completion, the product (R)-citronellal is separated by simple phase separation, and the catalyst solution can be recycled multiple times without significant loss of activity.

Advantages

- High yield and excellent enantioselectivity (>90% ee)

- Mild and environmentally friendly conditions

- Efficient catalyst recovery and reuse

- Scalable for industrial applications

Comparative Analysis of Preparation Methods

| Feature | Catalytic Oxidation of Citronellol | Asymmetric Hydrogenation of Neral/Geranial |

|---|---|---|

| Starting Material | Citronellol | Neral or Geranial |

| Catalyst Type | Copper, Iron, Manganese salts + 4-OH-TEMPO | Rhodium complexes with chiral phosphine ligands |

| Reaction Medium | Organic solvents (dichloromethane, dioxane, acetonitrile) | Water-oil two-phase system |

| Temperature Range | 25–50 °C | 40–100 °C |

| Reaction Time | 10–12 hours | 6–12 hours |

| Yield | 87–93.4% | 96.5–99.8% |

| Enantioselectivity (ee) | Not specified (racemic or mixture) | >90% (R isomer predominant) |

| Catalyst Recyclability | Yes, catalyst can be recycled | Yes, catalyst solution can be reused |

| Product Purity and Quality | High, with efficient catalyst removal | High, with simple product-catalyst separation |

| Industrial Applicability | Yes, with mild conditions and scalable | Yes, suitable for large-scale asymmetric synthesis |

Research Findings and Notes

- The oxidation method using copper nitrate coordinated with ethylenediamine and 4-OH-TEMPO is efficient, providing high conversion with minimal side reactions and easy catalyst recycling.

- Iron and manganese-based catalytic systems offer alternative oxidation pathways with comparable yields and slightly different reaction conditions.

- Asymmetric hydrogenation using water-soluble rhodium catalysts with chiral ligands achieves excellent enantiomeric excess, crucial for producing the (2R,3S) stereoisomer of citronellal derivatives.

- The water-oil two-phase system allows for straightforward separation of product and catalyst, reducing purification complexity and enhancing sustainability.

- Lithium salts play a critical role in improving enantioselectivity in asymmetric hydrogenation.

- Both methods emphasize mild reaction conditions, catalyst stability, and recyclability, aligning with green chemistry principles.

- The choice between methods depends on the desired stereochemistry, scale, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(3-oxobutyl) Citronellal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions with amines to form imines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Primary amines in the presence of a mild acid catalyst.

Major Products Formed

Oxidation: (2R,3S)-2-(3-carboxybutyl) Citronellal.

Reduction: (2R,3S)-2-(3-hydroxybutyl) Citronellal.

Substitution: (2R,3S)-2-(3-imino-butyl) Citronellal.

Scientific Research Applications

(2R,3S)-2-(3-oxobutyl) Citronellal has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new therapeutic agents due to its bioactive properties.

Industry: Utilized in the fragrance and flavor industries for its pleasant aroma and flavor profile.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(3-oxobutyl) Citronellal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines, which can further react to form more complex structures. The ketone group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations :

- Boiling Points : Citronellal’s lower boiling point compared to citronellol and geraniol is attributed to weaker hydrogen bonding (aldehyde vs. alcohol) . The ketone in this compound may moderately increase boiling point relative to citronellal due to dipole interactions but remain lower than alcohols.

- Retention Time : Citronellal elutes faster in gas chromatography (GC) due to weaker column interactions . The ketone group in the derivative may slightly prolong retention time compared to citronellal but less than alcohols.

Antimicrobial Activity

Citronellal exhibits moderate antimicrobial activity against oral pathogens (11.35% in C. nardus oil) . Impurities like isopulegol and β-citronellol in citronellal isolates may synergize or antagonize effects .

Insecticidal Toxicity

Citronellal and citronellol show comparable toxicity against Lepidoptera (e.g., Ascia monuste), with citronellal’s abundance in essential oils driving insecticidal effects . The ketone moiety in the derivative may alter cuticular penetration or target-site interactions, though empirical data are needed.

Q & A

Basic Research Questions

Q. How can the stereochemistry of (2R,3S)-2-(3-oxobutyl) Citronellal be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound (e.g., via slow evaporation in dichloromethane/hexane), collect diffraction data using MoKα radiation (λ = 0.7107 Å), and refine atomic positions with software like SHELXL-97. Hydrogen bonding networks and torsion angles (e.g., THF ring deviations up to 0.281 Å) further validate stereochemical assignments .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI) MS (e.g., NIST Standard Reference Database 69) provides molecular ion peaks and fragmentation patterns. For citronellal derivatives, compare with CAS 106-23-0 data .

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., carbonyl at ~200 ppm in ¹³C) and stereochemical environments via coupling constants.

- IR : Confirms ketone (C=O stretch ~1700 cm⁻¹) and alcohol/phenol groups (O-H stretch ~3300 cm⁻¹) .

Q. What are the key considerations in designing a synthesis route for this compound?

- Methodological Answer :

- Use chiral starting materials (e.g., citronellal from Cymbopogon winterianus) or asymmetric catalysis (e.g., Sharpless epoxidation).

- Monitor reaction progress with TLC/GC-MS.

- Optimize protecting groups for the 3-oxobutyl side chain to avoid undesired keto-enol tautomerization .

Advanced Research Questions

Q. How to resolve contradictions in enantiomeric excess (ee) measurements for chiral citronellal derivatives?

- Methodological Answer :

- Cross-validate using enantioselective chromatography (e.g., Chiralcel OD-H column) with standards (e.g., (+)/(-)-citronellal from Fluka/Merck).

- Supplement with polarimetry or NMR chiral shift reagents (e.g., Eu(hfc)₃) to quantify ee.

- Address discrepancies by verifying solvent purity and column conditioning .

Q. What statistical methods are appropriate for analyzing bioactivity data of citronellal derivatives in preclinical models?

- Methodological Answer :

- Perform Shapiro-Wilk (normality) and Levene’s (homogeneity) tests. If assumptions hold, use one-way ANOVA (α = 0.05) followed by post-hoc LSD tests to compare treatment groups.

- For non-normal data, apply Kruskal-Wallis with Dunn’s correction. Report effect sizes (e.g., Cohen’s d) and confidence intervals .

Q. How to resolve intermolecular hydrogen bonding effects in the crystal structure of related terpenoids?

- Methodological Answer :

- Analyze hydrogen bond geometry (e.g., O21–H21o···O1 distance = 2.7346 Å, angle = 166°) using software like ORTEP-II.

- Compare with similar structures (e.g., THF ring deviations) to identify packing motifs.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) .

Q. How to optimize chiral separation of this compound from racemic mixtures?

- Methodological Answer :

- Screen chiral stationary phases (CSPs) like cyclodextrin-based or Pirkle-type columns.

- Adjust mobile phase composition (e.g., n-hexane:isopropanol ratios) and temperature.

- Validate resolution (Rs > 1.5) with spiked racemic standards .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo studies on citronellal derivatives?

- Methodological Answer :

- Check pharmacokinetic factors (e.g., bioavailability, metabolic stability via liver microsomes).

- Use orthogonal assays (e.g., formalin test for nociception vs. hot plate for central analgesia) to confirm target engagement.

- Reconcile dose discrepancies (e.g., 50–200 mg/kg in mice vs. µM-range in vitro) using allometric scaling .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.